molecular formula C17H28N2O2 B12670608 Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide CAS No. 79720-22-2

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

Katalognummer: B12670608
CAS-Nummer: 79720-22-2
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: OXAUHFISPWLGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.416 g/mol . It is known for its unique structure, which includes a piperidyl group and a phthalimide moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phthalic anhydride under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity . These methods are designed to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide include:

Uniqueness

This compound is unique due to its specific combination of a piperidyl group and a phthalimide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

79720-22-2

Molekularformel

C17H28N2O2

Molekulargewicht

292.4 g/mol

IUPAC-Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C17H28N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h11-13,18H,5-10H2,1-4H3

InChI-Schlüssel

OXAUHFISPWLGBV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)C3CCCCC3C2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.